molecular formula C9H10ClN3O2S B2746534 3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride CAS No. 20361-50-6

3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride

Cat. No. B2746534
CAS RN: 20361-50-6
M. Wt: 259.71
InChI Key: JTKSUEWIBXVAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C9H9N3O2S•HCl and a molecular weight of 259.71 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiadiazol ring attached to an alanine molecule via a carbon atom . The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the amino group of the alanine.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound exhibited promising photophysical and photochemical properties, including high singlet oxygen quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Desai and Parekh (2021) investigated alanine derivatives for their potential as complex-forming reagents. The study synthesized ligands that formed complexes with first transition series metals, showing significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Desai & Parekh, 2021).

Photophysical Properties Study

Guzow et al. (2013) synthesized 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives to study their solvatochromic properties in different solvents. These compounds, particularly interesting for their solvatochromism dependent on nitrogen atom substituents, offer insights into polarity microenvironments, which is crucial for biophysical applications (Guzow et al., 2013).

Novel Antitumor Applications

Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumour 2-(4-aminophenyl)benzothiazoles. These prodrugs, designed to improve water solubility and bioavailability, retained selective antitumor activity and showed promising results in vitro against sensitive cell lines, marking a significant step in cancer therapy development (Bradshaw et al., 2002).

Metal Ion Sensing

Ferreira, Raposo, and Costa (2018) synthesized heterocyclic amino acids, including furyl-benzoxazol-5-yl-L-alanines, as fluorescent reporters for transition metals. These compounds demonstrated sensitivity to several transition metal cations, such as Co2+, Cu2+, Zn2+, and Ni2+, highlighting their potential use as bioinspired fluorescent reporters for metal ion sensing in environmental, medicinal, and analytical applications (Ferreira, Raposo, & Costa, 2018).

Future Directions

The future directions for “3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride” could involve further exploration of its potential biological activities. Benzothiadiazole derivatives have shown promise in antimicrobial and anticancer research , suggesting potential future applications in these areas.

properties

IUPAC Name

2-amino-3-(2,1,3-benzothiadiazol-5-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKSUEWIBXVAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.